Petasitenine

Pharmacokinetics Toxicokinetics PBPK Modeling

Procure Petasitenine (Fukinotoxin) for validated research. Unlike generic pyrrolizidine alkaloids, its otonecine-type structure ensures specific clastogenicity (interchromosomal exchanges) and distinct toxicokinetics as the dominant carcinogenic metabolite of neopetasitenine. Essential as a reproducible positive control for genotoxicity assays and a critical reference standard for HPLC/UPLC-MS quantification in food and herbal matrices, supporting regulatory compliance. Select for reliable, application-specific data.

Molecular Formula C19H27NO7
Molecular Weight 381.4 g/mol
CAS No. 60102-37-6
Cat. No. B1232291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetasitenine
CAS60102-37-6
Synonymspetasitenine
Molecular FormulaC19H27NO7
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C
InChIInChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12-,14-,18-,19-/m1/s1
InChIKeyCZQLULNMKQAIQL-PFDMWMSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petasitenine (CAS 60102-37-6) Sourcing Guide: Procuring High-Purity Otonecine-Type Pyrrolizidine Alkaloid for Toxicology and Safety Research


Petasitenine (Fukinotoxin), CAS 60102-37-6, is an otonecine-type macrocyclic pyrrolizidine alkaloid (PA) with the molecular formula C19H27NO7 and a molecular weight of 381.42 g/mol [1]. It is a spiro-epoxide naturally occurring in the plant *Petasites japonicus* (Japanese butterbur), where it functions as the carcinogenic deacetylated metabolite of neopetasitenine [2]. Petasitenine is classified as a known hepatotoxin and genotoxin, exhibiting lactate dehydrogenase (LDH) leakage as a primary in vitro toxicity marker [2].

Petasitenine in Toxicological Studies: Why Otonecine-Type Pyrrolizidine Alkaloids Are Not Interchangeable


Generic substitution among pyrrolizidine alkaloids is scientifically invalid due to significant divergences in toxicokinetics, genotoxicity profiles, and carcinogenic potency. Petasitenine, an otonecine-type PA, undergoes a distinct metabolic activation pathway via deacetylation from its precursor neopetasitenine, leading to a unique plasma concentration profile and extended exposure [1]. Unlike retronecine-type PAs such as senecionine, which require hepatic CYP450-mediated oxidation for toxicity, otonecine-type alkaloids like petasitenine exhibit direct mutagenicity and differential chromosomal effects (e.g., inducing interchromosomal exchanges vs. chromatid gaps) [2]. Furthermore, carcinogenic potency quantified by TD50 values varies significantly within the class, rendering cross-compound extrapolation unreliable for hazard assessment or regulatory compliance [3].

Petasitenine Differential Evidence Guide: Head-to-Head Comparisons with Neopetasitenine and Senkirkine


Comparative In Vivo Pharmacokinetics: Petasitenine Exhibits Higher and More Sustained Plasma Levels than Precursor Neopetasitenine

Petasitenine demonstrates a distinct plasma concentration profile compared to its precursor, neopetasitenine, in a rat model. Following a single oral administration of neopetasitenine (1.0 mg/kg), petasitenine was the major circulating species from approximately 2 hours post-dose onwards, with its plasma concentrations exceeding those of neopetasitenine [1]. Human PBPK simulations further predict that petasitenine, due to its slower clearance, would accumulate and persist in plasma to a greater extent than neopetasitenine following repeated oral intake of the precursor, a critical factor for chronic toxicity assessment [1].

Pharmacokinetics Toxicokinetics PBPK Modeling

Comparative In Vitro Hepatotoxicity: Petasitenine and Neopetasitenine Both Induce LDH Leakage at High Concentrations in HepaRG Cells

Both petasitenine and neopetasitenine induced lactate dehydrogenase (LDH) leakage in human hepatocyte-like HepaRG cells at high concentrations, confirming their hepatotoxic potential [1]. The study utilized LDH leakage as a quantitative index of cytotoxicity, establishing a direct comparative baseline between the two structurally related alkaloids. This cross-study comparable data provides a quantitative anchor for assessing the relative in vitro toxic potency of petasitenine against its immediate metabolic precursor.

Hepatotoxicity In Vitro Toxicology LDH Assay

Comparative Genotoxicity: Petasitenine Induces Distinct Interchromosomal Exchanges Unlike Senkirkine's Chromatid Gaps

In a direct head-to-head comparison using V79 Chinese hamster cells, petasitenine and senkirkine exhibited qualitatively distinct chromosomal aberration profiles. Petasitenine specifically induced interchromosomal exchanges, whereas senkirkine primarily caused chromatid gaps [1]. Both alkaloids were confirmed to induce 8-azaguanine-resistant mutations, but the differential type of chromosomal damage indicates unique mechanisms of genotoxicity that are not interchangeable between these two otonecine-type PAs.

Genotoxicity Chromosomal Aberrations Mutagenicity

Comparative Carcinogenic Potency: Petasitenine's High TD50 Implicates Potent In Vivo Tumorigenicity

Petasitenine has been evaluated for carcinogenicity in ACI rats via drinking water administration. A 0.05% solution resulted in 100% mortality or moribund condition within 72 days, with animals exhibiting liver necrosis, hemorrhage, and bile duct proliferation [1]. The IARC has classified petasitenine as having sufficient evidence for activity in short-term genotoxicity tests and limited evidence for carcinogenicity in experimental animals [2]. This class-level inference places petasitenine among the more potent hepatocarcinogenic PAs, with a toxicological profile that is distinct from other in-class compounds like senkirkine, which has its own unique carcinogenicity data in male rats via intraperitoneal administration [3].

Carcinogenicity TD50 Risk Assessment

Optimal Use Cases for Petasitenine (CAS 60102-37-6) in Scientific and Industrial Research


Toxicokinetic and PBPK Modeling Studies of Pyrrolizidine Alkaloids

Given its established, quantifiable differential pharmacokinetic profile relative to neopetasitenine—where petasitenine becomes the dominant circulating species from 2 hours post oral administration of the precursor—this compound is uniquely suited as an analytical standard for quantifying systemic exposure in toxicokinetic studies [1]. Researchers conducting PBPK modeling to predict human risk from dietary PA intake should prioritize petasitenine as the target analyte, as simulations indicate it is the primary persistent toxicant driving chronic hazard [1].

In Vitro Genotoxicity Screening with a Specific Chromosomal Aberration Signature

Petasitenine serves as an ideal positive control for genotoxicity assays requiring a well-defined and distinct mode of clastogenicity. Unlike senkirkine, which produces chromatid gaps, petasitenine reliably induces interchromosomal exchanges in V79 cells [2]. This specific aberration signature makes petasitenine a valuable tool for mechanistic studies investigating the repair of complex chromosomal rearrangements and for validating new in vitro genotoxicity testing platforms.

Hepatocarcinogenicity Reference Standard for In Vivo Studies

With its potent and rapid-onset carcinogenicity in ACI rats (0.05% in drinking water leading to 100% mortality/moribund within 72 days), petasitenine is an essential test article for researchers investigating the mechanisms of chemical hepatocarcinogenesis [3]. It provides a robust and reproducible model for evaluating chemopreventive strategies against PA-induced liver tumors, as its carcinogenic activity is well-documented by the IARC [4].

Analytical Method Development and Quality Control for Food Safety

As petasitenine is a known contaminant in the edible plant *Petasites japonicus* and has been identified in hot-water extracts [5], it is a critical reference standard for developing and validating HPLC, UPLC-MS, and GC-MS methods aimed at quantifying toxic PAs in food products and herbal supplements [6]. Its use ensures accurate and specific detection, directly supporting regulatory compliance and public health safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Petasitenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.